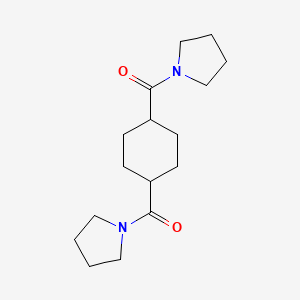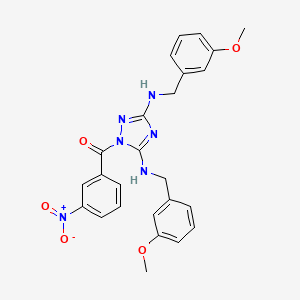![molecular formula C11H18N2O5 B5226649 3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5226649.png)
3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one, commonly known as DHNQ, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. The compound belongs to the family of naphthoquinones and is known for its unique chemical properties that make it an attractive candidate for various scientific applications.
Wirkmechanismus
The mechanism of action of DHNQ is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that induce oxidative stress in cancer cells. The ROS generated by DHNQ can cause DNA damage and induce apoptosis, leading to the death of cancer cells. DHNQ has also been shown to inhibit the activity of enzymes involved in the replication of viruses, thereby preventing their proliferation.
Biochemical and Physiological Effects:
DHNQ has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. DHNQ has also been shown to inhibit the activity of several enzymes involved in the replication of viruses, leading to the inhibition of their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DHNQ is its potent anticancer and antiviral activity, which makes it an attractive candidate for further research. DHNQ is also relatively easy to synthesize and can be obtained in high purity and yield. However, DHNQ has some limitations as well, including its potential toxicity and the need for further optimization of its synthesis method to reduce its environmental impact.
Zukünftige Richtungen
There are several future directions for research on DHNQ. One area of research is the development of novel derivatives of DHNQ with improved potency and selectivity. Another area of research is the optimization of the synthesis method to improve the efficiency of the process and reduce the environmental impact. DHNQ can also be studied for its potential applications in other fields, such as agriculture and environmental science. Overall, DHNQ is a promising compound with significant potential for various scientific applications.
Synthesemethoden
The synthesis of DHNQ involves the reaction of 2,3-dihydroxypropylamine with 5,5-dimethyl-1,3-cyclohexanedione and nitric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized over the years to improve the efficiency of the process and reduce the environmental impact of the reaction.
Wissenschaftliche Forschungsanwendungen
DHNQ has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DHNQ has also been studied for its potential as an antiviral agent and has shown promising results in inhibiting the replication of several viruses, including HIV and hepatitis B virus.
Eigenschaften
IUPAC Name |
3-(2,3-dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2)3-8(12-5-7(15)6-14)10(13(17)18)9(16)4-11/h7,12,14-15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWNDXGHGQLHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)[N+](=O)[O-])NCC(CO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5226571.png)




![ethyl 5-ethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5226603.png)



![N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5226646.png)

![ethyl 4-[4-(3-bromobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5226662.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5226663.png)
![2-{2-[4-(3-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5226672.png)
